molecular formula C11H16N2O2S B5757483 1-(2,4-Dimethoxyphenyl)-3-ethylthiourea

1-(2,4-Dimethoxyphenyl)-3-ethylthiourea

Cat. No.: B5757483
M. Wt: 240.32 g/mol
InChI Key: ZMGKQUXPNKRINV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-ethylthiourea is an organic compound characterized by the presence of a thiourea group attached to a 2,4-dimethoxyphenyl ring and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-ethylthiourea typically involves the reaction of 2,4-dimethoxyaniline with ethyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-ethylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-ethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

    1-(2,4-Dimethoxyphenyl)-3-methylthiourea: Similar structure but with a methyl group instead of an ethyl group.

    1-(2,4-Dimethoxyphenyl)-3-phenylthiourea: Contains a phenyl group instead of an ethyl group.

    1-(2,4-Dimethoxyphenyl)-3-isopropylthiourea: Features an isopropyl group instead of an ethyl group.

Uniqueness: 1-(2,4-Dimethoxyphenyl)-3-ethylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-4-12-11(16)13-9-6-5-8(14-2)7-10(9)15-3/h5-7H,4H2,1-3H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGKQUXPNKRINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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